molecular formula C12H13N3 B1526899 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1251322-20-9

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No. B1526899
CAS RN: 1251322-20-9
M. Wt: 199.25 g/mol
InChI Key: CATQCGCHENXPMP-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

A cobalt(II) iodide complex with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane (L) CoLI2 has been synthesized, and its single crystals have been obtained. The complex compound was characterized by electron spectroscopy and X-ray diffraction analysis .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Anticancer Properties : Several studies have shown that compounds derived from 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline exhibit significant anticancer properties. For instance, certain derivatives have shown cytotoxicity against HeLa and PC3 cancer cell lines, indicating potential as drugs or drug additives in cancer treatment (Şener et al., 2018). Another study highlighted the promise of pyrazolo quinoline derivatives as anticancer agents, particularly against various human cancer cell lines (Fathy et al., 2021).
  • Antimicrobial Effects : Compounds with this compound structures have shown effective antibacterial and antifungal activities. For example, a study found that certain quinoline derivatives bearing pyrazoline and pyridine analogues displayed potent activity against various bacterial and fungal strains (Desai et al., 2016).

Chemical Synthesis and Modifications

  • Synthesis Techniques : Research has been conducted on efficient synthesis methods for these compounds, including intramolecular cycloaddition approaches for fused pyrazoles (Jash et al., 2017). Additionally, there have been studies focusing on the synthesis of novel derivatives for enhanced biological activities, utilizing various spectroscopic methods (Prasath et al., 2015).
  • Applications in Lubricants : Some derivatives have been synthesized and evaluated for their antioxidant efficiency in lubricating greases, highlighting a different application area beyond medicinal research (Hussein et al., 2016).

Safety and Hazards

For the safety and hazards of pyrazole compounds, it’s recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound has been found to interact with proteins involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help modulate the levels of reactive oxygen species in cells, thereby protecting against oxidative damage.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as caspases and mitogen-activated protein kinases, this compound can induce programmed cell death in cancer cells while promoting the survival of healthy cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cellular metabolism and stress responses . These changes in gene expression can lead to enhanced cellular resilience and adaptation to environmental stressors.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, the binding of this compound to acetylcholinesterase results in enzyme inhibition, which in turn affects neurotransmitter levels in the nervous system . Additionally, this compound can activate or inhibit various enzymes involved in metabolic pathways, leading to changes in cellular metabolism . The modulation of gene expression by this compound is mediated through its interaction with transcription factors and other regulatory proteins, resulting in altered transcriptional activity and subsequent changes in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been shown to enhance cellular resistance to oxidative stress and improve cell viability . In in vivo studies, the compound’s effects on cellular function have been found to be dose-dependent, with higher doses leading to more pronounced changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been found to exert protective effects on the nervous system by inhibiting acetylcholinesterase activity and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, with specific dosage ranges required to achieve therapeutic benefits without adverse effects . These findings highlight the importance of careful dosage optimization in the development of therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . Additionally, this compound can modulate the levels of key metabolites involved in cellular energy production and redox balance . These interactions contribute to the compound’s ability to enhance cellular resilience and protect against oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters involved in the uptake and efflux of small molecules, facilitating its distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus help regulate the localization and accumulation of this compound, ensuring its availability for biochemical reactions . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression . Targeting signals and post-translational modifications help direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes . The precise localization of this compound within cells is essential for its ability to exert its biochemical effects and therapeutic benefits.

properties

IUPAC Name

3-pyrazol-1-yl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-5-12-10(4-1)8-11(9-13-12)15-7-3-6-14-15/h1-7,11,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQCGCHENXPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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